molecular formula C10H11N3O3 B1353185 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957490-68-5

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No. B1353185
M. Wt: 221.21 g/mol
InChI Key: NSPMVACWQJCBIU-UHFFFAOYSA-N
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Description

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, or EMI-TCA, is an organometallic compound which has been used in a variety of scientific research applications. It is a versatile compound which has been used to facilitate the synthesis of a number of other compounds, and has been used in the study of a range of biochemical and physiological processes.

Scientific Research Applications

Synthetic Pathways and Coordination Compounds

The compound 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, underlining the versatility of pyrazole and isoxazole derivatives in organic synthesis (Martins et al., 2002). Furthermore, Cheng et al. (2017) showcased the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, emphasizing the significance of these compounds in the formation of chiral and achiral coordination polymers with potential applications in materials science (Cheng et al., 2017).

Applications in Catalysis and Material Science

Catalysis and Material Development

In material science and catalysis, derivatives of pyrazole-carboxylic acid play a crucial role. Ghaedi et al. (2015) developed a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating significant optical nonlinearity, indicating their potential in optical limiting applications (Ghaedi et al., 2015). Additionally, Ruano et al. (2005) discussed the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, offering a versatile scaffold for further chemical modifications (Ruano et al., 2005).

Applications in Bioactive Compound Development

Bioactive Compound Synthesis

In the realm of bioactive compound development, 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid derivatives have been utilized. Hafez et al. (2016) synthesized a series of pyrazole derivatives with potential antimicrobial and anticancer activities, showcasing the bioactive potential of these compounds (Hafez et al., 2016). Moreover, Govindaraju et al. (2012) evaluated new tetra substituted pyrazolines for their antimicrobial and antioxidant activities, further illustrating the bioactivity of pyrazole-carboxylic acid derivatives (Govindaraju et al., 2012).

properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMVACWQJCBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424454
Record name 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

CAS RN

957490-68-5
Record name 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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